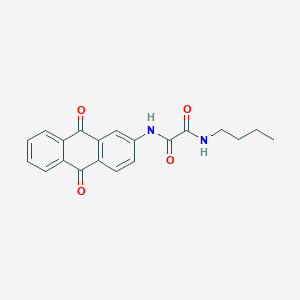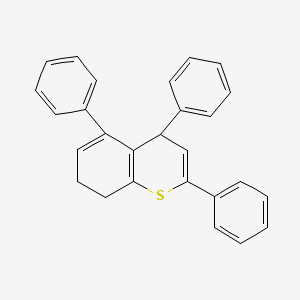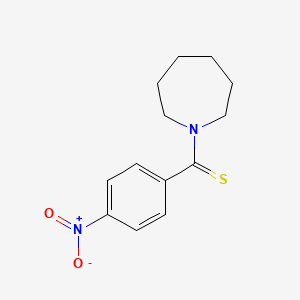
(Azepan-1-yl)(4-nitrophenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Azepan-1-yl)(4-nitrophenyl)methanethione is a chemical compound characterized by the presence of an azepane ring, a nitrophenyl group, and a methanethione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of azepane with 4-nitrobenzaldehyde under specific conditions to form an intermediate, which is then treated with a sulfur-containing reagent to introduce the methanethione group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Azepan-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanethione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Azepan-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Azepan-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring may interact with hydrophobic pockets in proteins. The methanethione group can form covalent bonds with nucleophilic residues in target molecules, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Azepan-1-yl)(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-methylphenyl)methanethione
- Azone® (1-dodecylazacycloheptan-2-one)
Uniqueness
(Azepan-1-yl)(4-nitrophenyl)methanethione is unique due to the presence of both a nitrophenyl group and a methanethione moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features allow for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
92071-63-1 |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
azepan-1-yl-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-7-5-11(6-8-12)13(18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
JYSQMNTXQONMGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


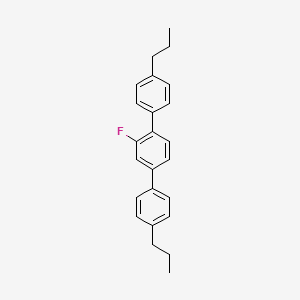
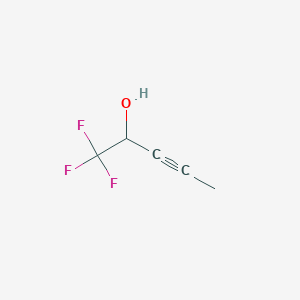
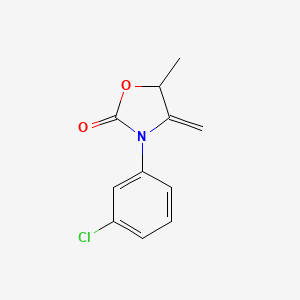
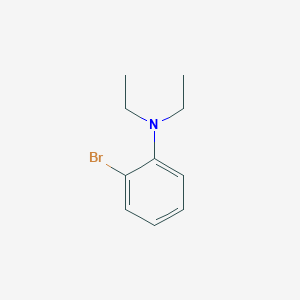
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
